Caged insp3

Description

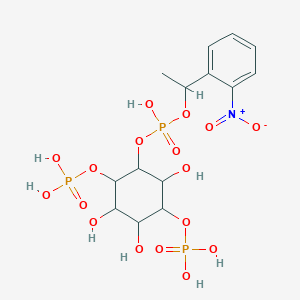

Structure

2D Structure

Properties

CAS No. |

119147-21-6 |

|---|---|

Molecular Formula |

C14H22NO17P3 |

Molecular Weight |

569.24 g/mol |

IUPAC Name |

1-(2-nitrophenyl)ethyl (2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl) hydrogen phosphate |

InChI |

InChI=1S/C14H22NO17P3/c1-6(7-4-2-3-5-8(7)15(19)20)29-35(27,28)32-14-11(18)12(30-33(21,22)23)9(16)10(17)13(14)31-34(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26) |

InChI Key |

GNBBXILYKNDCFG-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |

Synonyms |

1,4-bis(dihydrogen phosphate)-4-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol 1,4-bis(dihydrogen phosphate)-4-isomer of inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl ester 1,4-bis(dihydrogen phosphate)-5-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol caged INSP3 caged IP3 inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl este |

Origin of Product |

United States |

Photochemistry and Uncaging Mechanisms of Caged Insp3

Principles of Photolabile Caging Group Design and Linkage Chemistry

Caged compounds are biologically active molecules rendered temporarily inert by covalent attachment to a photoremovable protecting group (PPG), often referred to as a "cage". google.comnih.govinstras.com This strategy allows for precise spatiotemporal control over the release of the active molecule, such as myo-inositol 1,4,5-trisphosphate (InsP3), by using light to cleave the photolabile bond. google.cominstras.comnih.gov

The design of an effective caging group for InsP3 hinges on several key principles. The caged compound must be biologically inert, showing no significant agonist or antagonist activity at the concentrations used. instras.com The caging chromophore should absorb light in a region that minimizes potential damage to the biological sample, typically in the near-UV range (300-400 nm) or be susceptible to two-photon excitation at longer, less damaging wavelengths. google.comannualreviews.org

The most widely utilized class of PPGs for caging phosphates and other functional groups are the o-nitrobenzyl derivatives. google.comresearchgate.netpsu.edu The fundamental structure is the o-nitrobenzyl group, which upon absorbing a photon, undergoes an intramolecular rearrangement that leads to the cleavage of the bond between the benzylic carbon and the oxygen atom of the phosphate (B84403) ester. instras.comutdallas.edu Modifications to this basic scaffold have been developed to fine-tune the photochemical properties. Common examples include:

1-(2-Nitrophenyl)ethyl (NPE): This group is frequently used for caging InsP3. nih.govnih.gov The addition of an α-methyl group to the benzylic carbon can influence the kinetics of release. utdallas.edu

4,5-Dimethoxy-2-nitrobenzyl (DMNB): The addition of methoxy (B1213986) groups to the aromatic ring can alter the absorption properties and uncaging efficiency. sichem.deresearchgate.net

6-Nitrodibenzofuranyl (NDBF): This group was developed for more efficient two-photon uncaging. nih.gov

The linkage chemistry involves forming a phosphate ester bond between the caging group and one of the phosphate groups of the InsP3 molecule. researchgate.netresearchgate.net Commercially available caged InsP3 is often a mixture of isomers where the cage is attached to the P4 or P5 position. researchgate.netresearchgate.net The precise point of attachment is crucial; for instance, while the P4-ester is inactive before photolysis, InsP3 caged on the P1-phosphate has been shown to induce Ca2+ release even without photolysis, and the P5-phosphate ester can inhibit InsP3 3-kinase. utdallas.edu The synthesis often involves reacting InsP3 with a diazo compound derived from the caging group, such as 1-(2-nitrophenyl)diazoethane for NPE-caged InsP3. instras.comresearchgate.net

Ultraviolet and Multiphoton Uncaging Kinetics and Efficiency

The rate and efficiency of InsP3 release are critical parameters that determine the utility of a caged compound in studying dynamic biological processes. instras.com The release of the active molecule must occur on a timescale faster than the physiological event under investigation. instras.com Uncaging can be triggered by single-photon absorption, typically using UV light, or by the near-simultaneous absorption of two lower-energy photons (two-photon or multiphoton uncaging) using a pulsed infrared laser. researchgate.netfrontiersin.org

Ultraviolet (UV) Uncaging: UV photolysis of this compound is an established technique. nih.govspiedigitallibrary.org The kinetics of release for the diastereoisomers of NPE-caged InsP3 have been determined by monitoring the decay of the aci-nitro intermediate. At pH 7.1 and 21°C, the release rate constants are isomer-dependent, with reported values of 175 s⁻¹ for the P-1 ester, 225 s⁻¹ for the P-4 ester, and 280 s⁻¹ for the P-5 ester. nih.gov Some caged compounds, like those based on DMNB, are reported to be about three times more efficient at releasing InsP3 upon photolysis than the widely used NPE-caged version. sichem.de

Multiphoton Uncaging: Multiphoton excitation offers significant advantages, primarily the precise three-dimensional localization of uncaging to a focal volume of less than a femtoliter, which minimizes out-of-focus phototoxicity and allows for subcellular targeting. researchgate.netfrontiersin.orgnih.gov The efficiency of two-photon uncaging is described by the two-photon cross-section (δu), which is the product of the two-photon absorption cross-section (σ₂) and the quantum yield of photolysis (Φu). mdpi.com

Early versions like NPE-InsP3 have a very low two-photon cross-section (approximately 0.001 GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), making two-photon experiments challenging. instras.comnih.gov This has driven the development of new caging groups with improved two-photon efficiency. For example, an InsP3 derivative was synthesized with a cross-section of 0.035 GM. instras.comnih.gov In another study, the NPE caging group itself was found to have a two-photon uncaging cross-section that reached a maximum of about 4 GM when excited with femtosecond pulses at 460 nm. scispace.com More advanced cages, such as 6-nitrodibenzofuranyl (NDBF), have been specifically designed for highly efficient two-photon release of InsP3. nih.gov

| Caging Group | Excitation | Parameter | Value | Reference(s) |

| NPE | Single-photon (UV) | Release Rate (P-4 isomer) | 225 s⁻¹ | nih.gov |

| NPE | Single-photon (UV) | Release Rate (P-5 isomer) | 280 s⁻¹ | nih.gov |

| NPE | Two-photon | Cross-section (δu) | ~0.001 GM | instras.comnih.gov |

| NDBF | Two-photon | Relative Efficiency | ~10x more efficient than NV-InsP3 | nih.gov |

| Modified InsP3 | Two-photon | Cross-section (δu) | 0.035 GM | instras.comnih.gov |

Quantum Yield Considerations for Biological Applications

The quantum yield of uncaging (Φu or QY) is a dimensionless measure of the efficiency of a photochemical reaction. mdpi.com It is defined as the number of molecules of released product divided by the number of photons absorbed by the caged precursor. mdpi.com A high quantum yield is a desirable characteristic for caged compounds intended for biological use, as it allows for the efficient release of the active molecule with less light exposure. psu.edu This minimizes the total light dose delivered to the cell, thereby reducing the risk of phototoxicity and damage to cellular components. psu.eduresearchgate.netmdpi.com

The quantum yields of many first-generation o-nitrobenzyl-based caged compounds, including NPE-caged InsP3, are often considered modest. instras.comnih.gov For instance, the quantum yield for MNI-caged glutamate (B1630785) is in the range of 0.065–0.085. frontiersin.org While even compounds with low-to-modest efficiencies have been used effectively in numerous biological experiments, a low quantum yield can be a significant drawback. instras.comnih.gov It necessitates higher light intensities or longer exposure times to release a sufficient concentration of the active molecule, which increases the potential for adverse cellular effects. researchgate.netresearchgate.net In the context of two-photon uncaging, a low quantum yield can render the rate of release too slow to be useful for studying rapid physiological processes. nih.gov

Efforts to improve uncaging efficiency have led to the development of new photolabile protecting groups with significantly higher quantum yields. researchgate.net For example, the photolysis of an NDBF-caged inositol (B14025) derivative was found to have a quantum yield of 0.5, which was five times greater than that of a comparable nitroveratryl (NV)-caged derivative. nih.gov This substantial improvement in quantum efficiency means that NDBF-caged InsP3 can mobilize intracellular calcium with significantly less light energy compared to older cages. nih.gov

| Caging Group | Quantum Yield (Φu) | Notes | Reference(s) |

| MNI (on glutamate) | 0.065 - 0.085 | A common nitroindolinyl cage, provides context for typical values. | frontiersin.org |

| NDBF (on inositol) | 0.5 | 5-fold higher than the equivalent NV-caged compound. | nih.gov |

| NPE | Modest/Low | Effective in many experiments despite modest efficiency. | instras.comnih.gov |

Methodologies for Spatiotemporal Control of Insp3 Signaling

Intracellular Delivery Techniques for Caged InsP₃

The effective use of caged InsP₃ necessitates its delivery into the cytoplasm of living cells. Two primary strategies have been developed to achieve this: direct microinjection and the use of membrane-permeable derivatives.

Microinjection Modalities and Cellular Compartmentalization

Microinjection is a direct and widely used method for introducing caged InsP₃ into cells. nih.govnih.gov This technique involves using a fine glass micropipette to inject a solution containing the caged compound directly into the cytoplasm or even specific subcellular compartments like the nucleus. nih.gov For instance, researchers have successfully microinjected nitrophenylethyl ester (NPE)-caged InsP₃ into HepG2 cells to study the differential Ca²⁺ signaling thresholds between the nucleus and the cytosol. nih.govpnas.org To monitor the resulting Ca²⁺ signals, a fluorescent Ca²⁺ indicator is often co-injected with the caged InsP₃. nih.gov

A critical consideration in microinjection experiments is ensuring the uniform distribution of the injected substances. Investigators often select cells that show even fluorescence of the co-injected indicator throughout the relevant compartments, such as the nucleus and cytosol, to ensure reliable data. nih.govpnas.org However, a potential complication is the compartmentalization of the fluorescent dyes, where the dye becomes sequestered within intracellular organelles, which can interfere with the accurate resolution of Ca²⁺ signals. nih.gov

Membrane-Permeable Caged InsP₃ Derivatives and Cellular Uptake

To overcome the invasive nature of microinjection and to enable studies in cell populations, membrane-permeable derivatives of caged InsP₃ have been synthesized. nih.gov These compounds are chemically modified to be lipophilic, allowing them to diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the protecting groups, trapping a now membrane-impermeant caged InsP₃ derivative in the cytosol. nih.govcolab.ws

A notable example is a cell-permeant caged InsP₃ ester which, upon entering the cell and subsequent hydrolysis, accumulates in the cytoplasm without prematurely activating the InsP₃ receptors. nih.gov UV illumination then uncages the active InsP₃ analog, triggering Ca²⁺ release. This approach has been instrumental in demonstrating how the frequency of Ca²⁺ spikes can optimize gene expression. nih.gov Other strategies involve masking the polar phosphate (B84403) groups with acyloxymethyl esters, which are also removed by intracellular esterases to release the active molecule. researchgate.net

Advanced Imaging Techniques for Caged InsP₃ Experiments

The ability to visualize the rapid and localized Ca²⁺ signals initiated by the photolysis of caged InsP₃ is paramount. Confocal and super-resolution microscopy techniques have been pivotal in capturing these dynamic events.

Confocal Laser-Scanning Microscopy for Linescan and Multi-dimensional Imaging

Confocal laser-scanning microscopy (CLSM) is a cornerstone technique for caged InsP₃ experiments due to its ability to provide high-resolution optical sections, effectively removing out-of-focus light. masseycancercenter.org This is crucial for resolving localized Ca²⁺ events such as "puffs" and "sparks". uci.edu

For events with very rapid kinetics, traditional two-dimensional (x-y) scanning can be too slow. uci.edu To address this, the linescan mode is frequently employed. In this mode, the laser repeatedly scans along a single fixed line, sacrificing one spatial dimension for much higher temporal resolution (e.g., up to 1 kHz). uci.eduuci.edu This has been essential for studying the dynamics of InsP₃-mediated Ca²⁺ release in various cell types, including Xenopus oocytes. spiedigitallibrary.org However, a limitation of linescan imaging is the uncertainty of whether an observed event is perfectly in focus on the scan line. researchgate.net

To overcome the limitations of single-line scanning, multi-dimensional imaging approaches have been developed. These include rapid x-y imaging and x-z scanning, which provide more comprehensive spatial information. uci.edunih.gov For instance, time-lapse confocal microscopy has been used to monitor Ca²⁺ transients in both the nucleus and cytosol simultaneously following the photorelease of caged InsP₃. nih.govpnas.org

Super-Resolution Imaging Approaches in Caged InsP₃ Studies

While confocal microscopy offers significant improvements over widefield microscopy, its resolution is still limited by the diffraction of light. Super-resolution microscopy techniques bypass this limitation, offering the potential to visualize cellular structures and signaling events at the nanoscale. nih.gov Modalities such as Structured Illumination Microscopy (SIM), PALM, and STORM have become more accessible and are being applied to study molecular machineries within cells. ucl.ac.uk

The application of super-resolution imaging to caged InsP₃ experiments holds the promise of visualizing the clustering of InsP₃ receptors and the initiation of Ca²⁺ microdomains with unprecedented detail. benthamopen.com For example, high-speed, super-resolution structured illumination microscopy (SR-SIM) has been developed for imaging live cells over a wide field of view, achieving a spatiotemporal resolution of less than 100 nm at imaging rates up to 44 Hz. technologynetworks.com While direct applications in conjunction with caged InsP₃ are still emerging, these technologies provide a powerful future direction for the field.

Optical Setup Considerations for Caged InsP₃ Photolysis

The effective photolysis of caged InsP₃ requires a carefully designed optical setup capable of delivering a precise dose of UV light to the specimen.

The choice of light source is a key consideration. Both continuous wave sources, like mercury or xenon arc lamps, and pulsed lasers have been successfully used. annualreviews.org Arc lamps, often coupled with a shutter and filters to select the appropriate UV wavelengths (typically 350-400 nm), can provide wide-field illumination, which is desirable for uniformly uncaging InsP₃ throughout a cell. spiedigitallibrary.orgnih.gov Pulsed lasers, such as nitrogen lasers (337 nm) or frequency-tripled Nd:YAG lasers (355 nm), offer very brief, high-intensity pulses of light, enabling rapid, "flash" photolysis. uci.edumefst.hr

The UV light is typically directed to the sample through the microscope objective. uci.edu This requires the use of objectives with good UV transmission. uci.edu To minimize optical artifacts, such as phosphorescence from the objective after the UV flash, components like quartz coverslips and specific immersion oils can be used. nih.govcore.ac.uk For highly localized photolysis, the UV light can be delivered via a UV-transmitting optical fiber positioned in close proximity to the target cell. mefst.hr

The quantum yield of the caged compound, which is the efficiency of photolysis, is an important factor. The 1-(2-nitrophenyl)ethyl (NPE) caging group, commonly used for InsP₃, has a quantum yield of approximately 0.65. researchgate.netnih.gov The concentration of the caged compound and the intensity and duration of the UV light must be carefully calibrated to release a known amount of InsP₃. nih.govpnas.org For practical purposes, the optical density of the caged compound within the cell should be kept low to prevent inhomogeneous uncaging due to inner filtering effects, where the outer part of the cell absorbs most of the light. nih.gov

Photochemical Properties of Caged InsP₃ Derivatives

| Compound | Caging Group | Quantum Yield (Qp) | Photolysis Half-life | Reference(s) |

|---|---|---|---|---|

| Caged InsP₃ | 1-(2-Nitrophenyl)ethyl | 0.65 | ~3 ms | researchgate.netnih.gov |

Compound Information

| Compound Name | PubChem CID |

|---|---|

| D-myo-Inositol 1,4,5-trisphosphate | 439456 nih.govguidetopharmacology.orgctdbase.org |

| 1-(2-Nitrophenyl)ethyl group | 97851 nih.govuni.lu |

| Nitrophenylethyl ester (NPE) | 21989014 nih.gov |

| 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate | Not available |

Design of UV Illumination Systems for Wide-Field and Targeted Uncaging

The photolysis of caged compounds is initiated by a flash of light, typically in the near-ultraviolet (UV) range, which breaks the bond between the "cage" and the active molecule. researchgate.net The design of the illumination system is critical and is dictated by the experimental goal, whether it be to elevate InsP3 concentration throughout the cell (wide-field) or within a specific subcellular region (targeted).

For wide-field uncaging, the objective is to illuminate the entire cell or a large area as uniformly as possible. spiedigitallibrary.org This is often achieved using flash lamps, such as xenon or mercury arc lamps, which provide brief, intense, and broad illumination. spiedigitallibrary.orgrupress.org These lamps can be coupled to the microscope's epifluorescence pathway. For instance, an external 100W mercury lamp can be used, with its UV light (350–400 nm) directed through a fiber optic port into the microscope, allowing for the photolysis of caged compounds over areas as wide as 200 μm. spiedigitallibrary.org This approach is advantageous for studying global cellular responses to a uniform and rapid increase in InsP3. spiedigitallibrary.orgnih.gov

For targeted uncaging, which aims to release InsP3 at specific subcellular locations, a highly focused light source is required. Pulsed UV lasers, such as nitrogen lasers (emitting at 337 nm), are well-suited for this purpose. mefst.hr These lasers can be focused to small spots, and their beam can be directed using acousto-optical deflectors (AODs) for rapid scanning and stimulation of multiple points with high spatial resolution. fsu.edu An alternative and flexible method for targeted delivery involves the use of UV-transmitting optical fibers. mefst.hrfsu.edu The fiber tip can be positioned precisely within the sample, and the size of the photolysis area is determined by the fiber's exit aperture. mefst.hr A major benefit of this approach is its independence from the microscope's primary optical path, simplifying its integration with various imaging modalities like confocal or epifluorescence microscopy. mefst.hr

| Illumination Source | Typical Application | Key Characteristics | References |

|---|---|---|---|

| Mercury/Xenon Arc Lamp | Wide-Field Uncaging | Broad, uniform illumination; suitable for whole-cell or tissue-level stimulation. | spiedigitallibrary.orgrupress.org |

| Pulsed UV Laser (e.g., Nitrogen Laser) | Targeted Uncaging | Highly focusable beam; allows for precise subcellular release; can be scanned rapidly with AODs. | mefst.hrfsu.edu |

| Fiber Optic Delivery | Targeted Uncaging | Flexible positioning; independent of microscope optics; photolysis area defined by fiber tip. | mefst.hrfsu.edu |

Optimization of Spatial Resolution and Focusing for Localized Release

Achieving highly localized release of InsP3 is crucial for studying the initiation and propagation of calcium signals from specific subcellular sites, such as individual dendritic spines or near the plasma membrane. nih.govelifesciences.org The primary technique for achieving the highest spatial resolution is two-photon uncaging. fsu.edutandfonline.com

Two-photon excitation uses a pulsed infrared (IR) laser. The caging group is selected such that it can absorb two IR photons simultaneously, with their combined energy being equivalent to a single UV photon needed for photolysis. fsu.edu This absorption is a nonlinear process, meaning its probability is proportional to the square of the light intensity. fsu.edu Consequently, uncaging is effectively confined to the tiny focal volume where the photon density is maximal, providing excellent three-dimensional localization and minimizing out-of-focus activation. fsu.edutandfonline.comtandfonline.com This method significantly improves axial resolution compared to conventional one-photon UV uncaging. fsu.edu For example, two-photon irradiation of a caged InsP3 analogue can produce rapid and robust increases in intracellular Ca2+ within a single targeted astrocyte, without the signal propagating to neighboring cells.

The choice of the caging chromophore also impacts uncaging efficiency and spatial resolution. Novel caging groups, such as 6-nitrodibenzofuranyl (NDBF), have been developed specifically for enhanced two-photon uncaging efficiency. These can have a significantly higher two-photon cross-section for photolysis compared to more traditional cages like the nitroveratryl (NV) group, allowing for effective uncaging with lower laser energy. news-medical.net

Further optimization involves precise focusing of the uncaging beam. This is often achieved by coupling the laser to a high-numerical-aperture objective lens, which can focus the light to a diffraction-limited spot. csic.es The position of the uncaging point can be precisely controlled, for instance, by positioning it orthogonally to a specific dendritic spine to study localized signaling events. oup.com

| Technique | Light Source | Principle | Advantage | References |

|---|---|---|---|---|

| One-Photon Uncaging | UV Lamp or UV Laser | Absorption of a single UV photon cleaves the cage. | Simpler, less expensive setup. Good for wide-field or 2D targeted release. | spiedigitallibrary.orgmefst.hr |

| Two-Photon Uncaging | Pulsed Infrared (IR) Laser | Simultaneous absorption of two IR photons at the focal point. | High 3D spatial resolution; reduced out-of-focus uncaging and photodamage. | fsu.edutandfonline.com |

Mechanisms of Insp3 Mediated Calcium Dynamics Studied with Caged Insp3

Elucidation of Elementary Calcium Release Events

The photolytic release of InsP3 from its caged form has been instrumental in revealing the hierarchical nature of Ca2+ signaling, which is built upon elementary release events. These fundamental units of Ca2+ release are the building blocks for more complex global signals like Ca2+ waves and oscillations.

Characterization of Calcium Blips and Puffs

At low concentrations, photoreleased InsP3 elicits localized and transient Ca2+ signals that are not uniform but rather occur at discrete sites within the cell. These elementary events have been categorized based on their characteristics:

Calcium Blips: These are the most fundamental events, representing the opening of a single InsP3R channel. researchgate.net They are characterized by a small amplitude and a brief duration. nih.govbiologists.com The concept of Ca2+ blips suggests that even the smallest unit of InsP3-mediated Ca2+ release is a quantized event. researchgate.netnih.gov

Calcium Puffs: As the concentration of photoreleased InsP3 increases, a more coordinated release event known as a Ca2+ puff is observed. researchgate.netnih.govnih.gov Puffs are generated by the nearly simultaneous opening of a small cluster of InsP3Rs located in close proximity. researchgate.netnih.govnih.gov They exhibit a larger amplitude and spatial spread compared to blips. biologists.compnas.org The transition from blips to puffs is a key step in the amplification of the initial Ca2+ signal. pnas.org

The use of caged InsP3 has allowed for detailed characterization of these events. For instance, studies in Xenopus oocytes using flash photolysis of this compound revealed that weak flashes evoke isolated Ca2+ puffs, while stronger flashes increase their frequency. nih.gov The non-stereotypical nature of Ca2+ puffs suggests they arise from sites with a variable number of InsP3Rs. biologists.com Theoretical models, informed by data from this compound experiments, have further refined our understanding of the transition from blips to puffs, highlighting the importance of inter-channel communication mediated by local Ca2+ diffusion. pnas.orgpnas.org

Role of InsP3 Receptor Clustering in Localized Calcium Dynamics

The existence of Ca2+ puffs strongly implies that InsP3Rs are not uniformly distributed throughout the ER membrane but are instead organized into clusters. nih.govnih.gov The technique of this compound has been pivotal in demonstrating the functional significance of this clustering. By locally uncaging InsP3, researchers can activate specific clusters of InsP3Rs and observe the resulting localized Ca2+ release.

Studies have shown that these clusters of InsP3Rs act as "hot spots" for Ca2+ release. uq.edu.au The spatial arrangement of these clusters is a critical determinant of the cell's Ca2+ signaling landscape. nih.gov The positive feedback loop, where Ca2+ released from one channel promotes the opening of neighboring channels within the same cluster (a process known as Ca2+-induced Ca2+ release or CICR), is facilitated by the close proximity of receptors in a cluster. nih.govnih.gov This localized CICR is what gives rise to the regenerative nature of Ca2+ puffs. nih.gov

Furthermore, experiments using this compound have revealed that not all receptor clusters are identical. Some clusters, often referred to as "pacemaker" sites, exhibit a higher sensitivity to InsP3 and are the first to respond to agonist stimulation, thereby initiating global Ca2+ responses. biologists.comopen.ac.uk The ability to precisely control the concentration and location of InsP3 through photolysis has been crucial in identifying and characterizing these functionally distinct receptor clusters. nih.govuq.edu.au

Analysis of Calcium Wave Propagation and Oscillations

Building upon the foundation of elementary Ca2+ events, this compound has been instrumental in dissecting the mechanisms that govern the propagation of Ca2+ waves and the generation of Ca2+ oscillations, which are essential for encoding information in many cellular processes.

Mechanisms of Wave Initiation and Recruitment

The transition from localized Ca2+ puffs to a propagating global Ca2+ wave is a critical step in cellular signaling. Experiments using flash photolysis of this compound have demonstrated that as the concentration of InsP3 increases, the frequency of Ca2+ puffs rises until a threshold is reached where puffs at adjacent sites begin to merge and trigger a propagating wave. nih.govresearchgate.netroyalsocietypublishing.org

The initiation of a wave is not a simple diffusion of Ca2+ but rather a regenerative process. nih.gov The recruitment of successive InsP3R clusters is mediated by the diffusion of Ca2+ from an active release site to neighboring, yet-to-be-activated clusters. nih.gov This diffusing Ca2+ sensitizes the nearby InsP3Rs, lowering their threshold for activation by InsP3 and leading to a chain reaction of Ca2+ release. nih.govnih.gov Studies in various cell types, including Xenopus oocytes and pancreatic acinar cells, have utilized this compound to visualize this recruitment process and confirm the role of CICR in wave propagation. nih.govrupress.org In some systems, the propagation of the Ca2+ wave has been shown to also involve ryanodine (B192298) receptors (RyRs), which are another class of intracellular Ca2+ release channels that can be activated by Ca2+. rupress.org

Regenerative Calcium Release and Excitable Medium Models of Propagation

The concept of regenerative Ca2+ release is central to understanding wave propagation. The positive feedback provided by Ca2+ on InsP3Rs turns the cytoplasm into an excitable medium. nih.govnih.gov This means that a suprathreshold stimulus (a sufficient local rise in Ca2+) can trigger a self-propagating wave of excitation (Ca2+ release).

This compound experiments have provided direct evidence for this excitable medium model. By delivering localized pulses of InsP3, researchers can create a focal point of Ca2+ release that, if strong enough, will initiate a wave that travels through the cell. nih.govroyalsocietypublishing.org The propagation is considered regenerative because the amplitude of the Ca2+ wave does not diminish as it travels away from the initiation site, indicating that Ca2+ is being actively released along the path of the wave. oup.comannualreviews.org The wave terminates due to a subsequent negative feedback effect of high Ca2+ concentrations on the InsP3R, which renders the receptors temporarily refractory to further stimulation. nih.gov

Determinants of Wave Amplitude and Velocity

The characteristics of a Ca2+ wave, such as its amplitude and velocity, are determined by a complex interplay of factors that have been investigated using this compound.

InsP3 Concentration: The concentration of InsP3 is a primary determinant of wave properties. Higher concentrations of photoreleased InsP3 generally lead to an increase in the velocity of the Ca2+ wave. nih.gov This is because a higher InsP3 concentration increases the sensitivity of InsP3Rs to Ca2+, facilitating a more rapid recruitment of adjacent release sites. nih.gov However, the amplitude of the wave is often less dependent on the InsP3 concentration, suggesting that it is more of an all-or-none event once initiated. physiology.org

InsP3 Receptor Isoforms and Density: The type and density of InsP3R isoforms expressed in a cell can influence wave dynamics. Different isoforms have distinct sensitivities to both InsP3 and Ca2+. nih.govrupress.org For example, the type III InsP3R is less prone to Ca2+-dependent inhibition, which can affect the termination of the wave and potentially lead to more sustained Ca2+ signals. nih.gov

Calcium Buffering and Diffusion: The intrinsic Ca2+ buffering capacity of the cytoplasm and the rate of Ca2+ diffusion also play crucial roles. Buffers can slow down the propagation of the wave by sequestering Ca2+ and limiting its ability to diffuse to and activate neighboring receptor clusters. uq.edu.au

The following table summarizes key findings from studies using this compound on the determinants of Ca2+ wave characteristics:

| Determinant | Effect on Wave Velocity | Effect on Wave Amplitude | Supporting Evidence from this compound Studies |

| InsP3 Concentration | Increases with higher [InsP3] | Generally all-or-none, less dependent on [InsP3] | Flash photolysis experiments show faster wave propagation with stronger flashes. nih.gov Amplitude remains relatively constant above the threshold for wave initiation. physiology.org |

| InsP3 Receptor Density | Higher density can increase velocity | Can influence the robustness and success of propagation | Spatially localized photolysis reveals "hot spots" of high receptor density that act as initiation sites. uq.edu.au |

| Ca2+ Buffering | Decreases with increased buffering | Can be reduced by high buffer concentrations | Introduction of Ca2+ chelators like EGTA slows wave propagation. uq.edu.au |

Dynamics of Refractory Periods in Calcium Signaling

The use of caged inositol (B14025) 1,4,5-trisphosphate (InsP3) has been instrumental in elucidating the refractory period that follows InsP3-induced calcium release. This refractory period is a crucial characteristic of InsP3-mediated signaling, contributing to the generation of cyclical Ca2+ spikes and waves. uci.edu Following the photolytic release of InsP3, a transient release of intracellular Ca2+ occurs, which typically terminates within a few hundred milliseconds and is succeeded by a refractory period lasting several seconds. uci.edu

Studies utilizing paired-pulse stimulation with flash photolysis of this compound have demonstrated that the response to a second flash is strongly inhibited when the preceding flash is above the threshold for evoking a Ca2+ signal. uci.edu This inhibition is not simply proportional to the cytosolic free Ca2+ concentration. uci.edu In fact, recovery from this inhibition is not significantly slowed by elevating the free Ca2+ level between flashes, suggesting that factors other than the mere decline of cytosolic Ca2+ are involved in the recovery process. uci.edu

The molecular basis for this refractory period has been linked to the kinetics of the InsP3 receptor (InsP3R) itself. Single-channel recordings have revealed a remarkably long latency for channel recovery from Ca2+ inhibition, approximately 2.4 seconds, which defines the refractory period between successive Ca2+ release events mediated by the same channel or cluster of channels. embopress.org This intrinsic property of the InsP3R, rather than lingering high Ca2+ concentrations near the release site, is considered the primary cause for the refractory behavior observed in vivo. embopress.org The observed latency for recovery from Ca2+ inhibition aligns quantitatively with the mean refractory periods of about 2.5 seconds between spontaneous elementary Ca2+ release events, known as "puffs," in the presence of saturating InsP3 concentrations. embopress.org This intrinsic refractory period is a key factor in phenomena such as the mutual annihilation of colliding intracellular Ca2+ waves and the periodicity of Ca2+ oscillations. embopress.org

InsP3 Receptor Gating Kinetics and Ligand Regulation

The application of this compound in conjunction with techniques like patch-clamping has provided profound insights into the intricate gating kinetics of the InsP3 receptor (InsP3R) and its regulation by its primary ligands, InsP3 and calcium (Ca2+). embopress.org

Flash photolysis of this compound allows for the rapid and controlled elevation of intracellular InsP3 levels, enabling the study of the direct activation and deactivation kinetics of InsP3R channels. jneurosci.orgspringernature.com When InsP3 is photoreleased, it binds to the InsP3R, triggering a conformational change that opens the channel pore and allows Ca2+ to flow from the endoplasmic reticulum (ER) into the cytosol. springernature.comnih.gov

Studies using rapid ligand concentration changes have revealed complex kinetics. The latency of channel activation by InsP3 in the presence of optimal cytoplasmic Ca2+ is relatively long compared to other ligand-gated channels. embopress.orgcapes.gov.br However, the latency is significantly shorter when both InsP3 and Ca2+ concentrations are jumped simultaneously, suggesting a cooperative interaction between the two ligands during activation. embopress.org

Deactivation kinetics, the process of channel closing, are also complex. The removal of InsP3 alone leads to a certain rate of channel deactivation. capes.gov.br Similarly, a decrease in activating Ca2+ levels also causes the channel to close. capes.gov.br However, the simultaneous removal of both InsP3 and Ca2+ results in a significantly faster deactivation, indicating that the unbinding of the two ligands is not a simple sequential or independent process. capes.gov.br This points to positive cooperative coupling between the InsP3 and high-affinity Ca2+ binding sites in an activated channel, where the presence of one ligand stabilizes the binding of the other, thereby keeping the channel in an active state. capes.gov.br

Calcium itself is a critical modulator of InsP3R activity, exhibiting a biphasic effect. At low concentrations, Ca2+ potentiates InsP3-induced Ca2+ release, a phenomenon known as calcium-induced calcium release (CICR). embopress.orgmolbiolcell.org However, at higher concentrations, Ca2+ inhibits the channel. embopress.orgmolbiolcell.orgnih.gov this compound experiments have been pivotal in dissecting these modulatory actions.

Photolytic release of InsP3 in the presence of varying Ca2+ concentrations has allowed for precise characterization of this biphasic regulation. embopress.org The potentiating effect of Ca2+ is evident from the observation that InsP3-bound channels respond rapidly to increases in cytoplasmic Ca2+, a key feature for the propagation of Ca2+ signals through CICR. embopress.org

Conversely, high Ca2+ concentrations lead to channel inhibition. embopress.org The kinetics of this Ca2+-mediated inhibition have been shown to be the basis for elementary Ca2+ release events and the subsequent refractory period. embopress.orgembopress.org Single-channel studies reveal that the mean latency for Ca2+ inhibition is substantially longer than that for Ca2+ activation. embopress.org Furthermore, the recovery from this inhibition is a slow process, defining the refractory period during which the channel is less likely to be activated. embopress.org This inhibitory action is crucial for terminating Ca2+ signals and preventing uncontrolled Ca2+ release. nih.gov

The gating of the InsP3R is governed by the cooperative binding of both InsP3 and Ca2+. The use of this compound has helped to unravel the complexities of these cooperative interactions. embopress.orgembopress.org

Kinetic studies with rapid ligand changes have demonstrated that the binding of InsP3 and Ca2+ is not independent. There is an unexpected negative cooperative interference, where high-affinity Ca2+ binding to a channel in the absence of InsP3 slows down the subsequent activation of the channel by InsP3. embopress.orgcapes.gov.br Conversely, in an activated channel, there is positive cooperativity; the presence of either InsP3 or an activating level of Ca2+ makes the dissociation of the other ligand less likely, thus stabilizing the open state of the channel. capes.gov.br The significantly faster deactivation of the channel upon simultaneous removal of both ligands compared to the removal of either one alone provides strong evidence for this positive cooperativity. embopress.orgcapes.gov.br

These complex cooperative interactions, both positive and negative, between the binding sites for InsP3 and Ca2+ were not anticipated in many earlier theoretical models of the InsP3R. embopress.org

Single-channel recordings have revealed that the InsP3R exhibits "modal gating," where the channel switches between distinct kinetic states or modes even under constant ligand concentrations. nih.govrupress.orgresearchgate.net This behavior suggests that the channel can adopt different conformational states that result in varying levels of activity. researchgate.net

Analysis of single-channel data has identified three primary gating modes for the InsP3R:

A high-activity mode (H mode) , characterized by bursting behavior with a high open probability (Po) of approximately 0.85. rupress.orgosti.gov

An intermediate-activity mode (I mode) , with frequent, fast channel gating kinetics and a Po of about 0.24. rupress.orgosti.gov

A low-activity mode (L mode) , featuring long quiescent periods and a very low Po of around 0.007. rupress.orgosti.gov

Crucially, the regulation of the channel by InsP3 and Ca2+ primarily occurs by altering the relative probability of the channel being in each of these modes, rather than by changing the open probability within a specific mode. osti.gov For instance, optimal concentrations of Ca2+ and InsP3 increase the likelihood of the channel being in the high-activity H mode. rupress.org This modal switching is now considered a major mechanism for the physiological regulation of InsP3R channel activity and has significant implications for the kinetics of cellular Ca2+ release events. osti.gov

Burst analysis of single-channel currents, often performed in conjunction with this compound experiments, allows for the detailed characterization of these gating modes and the transitions between them. nih.govnih.gov This type of analysis helps to separate brief closings within a burst from longer closures that signify a switch to a different gating mode. nih.gov

| Gating Mode | Open Probability (Po) | Characteristics |

| High (H) | 0.85 ± 0.02 | Mostly bursting with brief interruptions rupress.orgosti.gov |

| Intermediate (I) | 0.24 ± 0.03 | Frequent, short openings and closings rupress.orgosti.gov |

| Low (L) | 0.007 ± 0.002 | Long closed periods with infrequent, brief openings rupress.orgosti.gov |

Cooperative Ligand Binding Mechanisms to the InsP3 Receptor

Intracellular Calcium Compartmentalization and Organelle Interactions

The photolytic release of this compound has been a powerful tool for investigating the spatial organization of Ca2+ signaling and the interactions between different intracellular organelles. By precisely controlling the location and timing of InsP3 release, researchers can map the distribution of functional InsP3Rs and trace the propagation of Ca2+ signals within the cell. nih.govphysiology.org

Studies in polarized cells, such as pancreatic and parotid acinar cells, have shown that focal photolysis of this compound in the apical region, the "trigger zone," results in Ca2+ release from this area, which then propagates as a wave towards the basal region. nih.govphysiology.org In contrast, releasing InsP3 in the basal region often fails to initiate a propagating wave, highlighting a distinct compartmentalization of InsP3-sensitive Ca2+ stores and a higher sensitivity of the apical region. nih.govphysiology.organnualreviews.org This suggests a polarized distribution of InsP3Rs or factors that modulate their sensitivity. annualreviews.org

This compound experiments have also shed light on the functional interplay between the endoplasmic reticulum (ER) and other organelles. For example, in some cell types, the initial Ca2+ release from the ER via InsP3Rs can trigger further Ca2+ release from ryanodine receptors (RyRs), another type of intracellular Ca2+ channel, through CICR. nih.govphysiology.org The dampening of InsP3-evoked Ca2+ signals by ryanodine in parotid but not pancreatic cells points to cell-type specific differences in this ER-RyR cross-talk. nih.govphysiology.org

Furthermore, there is evidence of interaction between InsP3-sensitive stores and acidic organelles like endo-lysosomes. While InsP3 primarily acts on the ER, other messengers like NAADP can release Ca2+ from acidic stores, and these signals can be coupled to InsP3R-mediated release from the ER. nih.gov this compound studies, by specifically activating the InsP3R pathway, help to distinguish its contribution from that of other Ca2+ release mechanisms and to understand how these different systems are integrated.

The nucleus is another important compartment in Ca2+ signaling. This compound experiments have demonstrated that the nucleus can exhibit Ca2+ signals that are regulated independently of the bulk cytosol. pnas.org Photorelease of low concentrations of InsP3 can preferentially elicit a nuclear Ca2+ increase, suggesting that the InsP3Rs on the nuclear envelope may have a higher sensitivity to InsP3 than those in the peripheral ER. pnas.org This compartmentalization allows for specific regulation of nuclear processes, such as gene transcription, by InsP3-mediated Ca2+ signals. pnas.orgnih.gov

Endoplasmic Reticulum Calcium Dynamics and InsP3R Localization

The endoplasmic reticulum (ER) serves as the primary intracellular store of Ca2+. The release of this stored Ca2+ is mediated by InsP3 receptors (InsP3Rs), which are ion channels that open upon binding to InsP3. nih.govulb.be The use of this compound has provided significant insights into the relationship between InsP3R localization and the characteristics of the resulting Ca2+ signals.

In many cell types, InsP3Rs are not uniformly distributed throughout the ER but are instead concentrated in specific regions. For instance, in pancreatic acinar cells, InsP3Rs are predominantly found in the apical "trigger zone". rupress.org Photolysis of this compound in these cells can elicit either localized Ca2+ increases confined to this apical region or global Ca2+ waves that propagate throughout the cell, depending on the amount of InsP3 released. rupress.orgsemanticscholar.org This demonstrates that the spatial organization of InsP3Rs is a critical determinant of the global Ca2+ signal. rupress.org Studies using this compound have shown that a localized release of InsP3 can initiate a Ca2+ wave that spreads from the point of stimulation. oup.com

Furthermore, research utilizing this compound has revealed that the sensitivity of InsP3Rs can be modulated by their clustering. Low concentrations of InsP3 can induce the aggregation of InsP3Rs into small clusters. nih.gov Within these clusters, the receptors exhibit altered gating properties, including a lower open probability and shorter open time compared to individual receptors. nih.gov The rapid and controlled release of InsP3 from its caged form has been crucial in resolving the time course of these clustering events and their impact on channel activity. nih.gov

The concentration of Ca2+ within the ER lumen also plays a regulatory role in InsP3R activity. elifesciences.orgnih.gov Studies have shown that high luminal Ca2+ levels can inhibit the InsP3R channel, a process mediated by an ER-luminal protein. elifesciences.org Reducing this inhibition enhances the Ca2+ release triggered by agonist-induced InsP3 production. elifesciences.org

The following table summarizes key findings from studies using this compound to investigate ER calcium dynamics and InsP3R localization.

| Cell Type | Key Finding | Experimental Approach |

| Pancreatic Acinar Cells | InsP3R localization in the apical "trigger zone" determines the initiation site of Ca2+ signals. rupress.org | Photolysis of this compound to generate localized or global Ca2+ increases. rupress.org |

| Human Oocytes | Photolytic release of InsP3 induces a global Ca2+ wave. oup.com | Microinjection of this compound followed by flash photolysis. oup.com |

| Various Cell Lines | Low concentrations of InsP3 cause InsP3Rs to form clusters, altering their gating properties. nih.gov | Photolysis of this compound to rapidly increase intracellular InsP3 concentration. nih.gov |

| DT40 Cells | ER-luminal Ca2+ concentration regulates InsP3R channel activity via a luminal protein. elifesciences.org | Patch-clamp experiments combined with manipulation of luminal Ca2+ and analysis of InsP3-mediated Ca2+ release. elifesciences.org |

Mitochondrial Modulation of InsP3-Evoked Calcium Signals

Mitochondria are increasingly recognized as crucial modulators of InsP3-evoked Ca2+ signals. These organelles are strategically positioned near ER Ca2+ release sites and can efficiently take up Ca2+ released through InsP3Rs. nih.gov This mitochondrial Ca2+ uptake plays a significant role in shaping the spatio-temporal characteristics of intracellular Ca2+ signals. tandfonline.comnih.gov

Studies utilizing this compound have been pivotal in elucidating the mechanisms by which mitochondria influence InsP3-mediated Ca2+ dynamics. In pancreatic acinar cells, for example, mitochondrial inhibition was shown to allow localized, apically-initiated Ca2+ signals, triggered by the photolysis of this compound, to propagate as global waves throughout the cell. rupress.org This suggests that under normal conditions, mitochondria act as a buffer, restricting the spread of Ca2+ from the initial release site. rupress.org

The close physical association between the ER and mitochondria, forming so-called mitochondria-associated membranes (MAMs), facilitates efficient Ca2+ transfer from InsP3Rs to the mitochondrial matrix. embopress.org This privileged communication is critical for various cellular functions. For instance, constitutive low-level Ca2+ transfer from InsP3Rs to mitochondria is essential for maintaining basal oxidative phosphorylation and ATP production. tandfonline.com

Furthermore, mitochondrial Ca2+ uptake can influence the activity of the InsP3Rs themselves. In smooth muscle cells, preventing mitochondrial Ca2+ uptake was found to attenuate local Ca2+ release events known as "Ca2+ puffs," which are generated by the opening of a small number of InsP3Rs. nih.govnih.govnih.gov This indicates that mitochondria can regulate InsP3-mediated Ca2+ release at both the local and global levels. nih.gov In cardiac myocytes, InsP3 generated by photolysis of a caged precursor was shown to trigger mitochondrial Ca2+ uptake and depolarization, which in turn modulated sarcoplasmic reticulum Ca2+ levels and autonomic Ca2+ spiking. molbiolcell.org

The following table summarizes key research findings on the mitochondrial modulation of InsP3-evoked calcium signals, highlighting the role of this compound in these discoveries.

Applications of Caged Insp3 in Cellular Physiology

Muscle Contraction Regulation and Excitation-Contraction Coupling

Caged InsP3 has been instrumental in dissecting the role of the InsP3 signaling pathway in muscle function, revealing significant differences between smooth and skeletal muscle types. researchgate.net By liberating InsP3 within skinned muscle fibers via laser pulse photolysis, scientists can study the direct effects on the contractile machinery and calcium release from the sarcoplasmic reticulum (SR). researchgate.netnih.gov

In smooth muscle, the rapid photolytic release of InsP3 from its caged precursor induces a robust contraction. researchgate.net Studies using this technique on preparations like the rabbit main pulmonary artery have shown that the concentration of InsP3 required (as low as 0.5 µM) and the subsequent rate of force development are consistent with it being a key physiological messenger in pharmacomechanical coupling. researchgate.netroyalsocietypublishing.org This process links receptor activation at the cell surface to contraction, independent of membrane potential changes.

Flash photolysis experiments have helped establish the kinetics of this pathway. For instance, in guinea pig portal vein smooth muscle, the latency of contraction after photolytic release of InsP3 from this compound is approximately 0.5 seconds at 20°C. royalsocietypublishing.org This is significantly faster than the latency observed after photolysis of caged phenylephrine (B352888) (an α1-agonist that generates InsP3), which is about 1.5 seconds. royalsocietypublishing.orgnih.gov This temporal difference supports a G-protein-coupled, multi-step process for the agonist-induced pathway. royalsocietypublishing.org Furthermore, this compound has been used to demonstrate that InsP3-mediated store depletion can lead to calcium influx through voltage-dependent calcium channels, contributing to the sustained, tonic phase of smooth muscle contraction. biologists.com

| Parameter | This compound Photolysis | Caged Phenylephrine Photolysis |

| Preparation | Guinea Pig Portal Vein Smooth Muscle | Guinea Pig Portal Vein Smooth Muscle |

| Temperature | 20°C | 20°C |

| Latency of Contraction | 0.5 ± 0.12 s | 1.5 ± 0.26 s |

| Mechanism | Direct InsP3R activation | G-protein coupled PLC activation |

This table summarizes the kinetic data from photolysis experiments that help delineate the steps in pharmacomechanical coupling in smooth muscle. royalsocietypublishing.org

The role of InsP3 in skeletal muscle excitation-contraction coupling is more contentious, and this compound has been central to this debate. researchgate.netroyalsocietypublishing.org Early studies on skinned frog skeletal muscle fibers demonstrated that photochemically released InsP3 could induce calcium release and a full contraction. researchgate.netnih.gov However, the kinetics of this response were found to be slow (on the order of seconds), and the phosphatase activity that degrades InsP3 was about 35-fold lower than in smooth muscle. researchgate.netroyalsocietypublishing.org These findings suggest that InsP3 is unlikely to be the primary messenger for the rapid calcium transient required for skeletal muscle excitation-contraction coupling. royalsocietypublishing.org

More recent investigations using membrane-permeant this compound in isolated adult mouse flexor digitorum brevis (FDB) fibers found no statistically significant change in global calcium levels upon InsP3 uncaging. rupress.org This was in stark contrast to cultured C2C12 myotubes, where photolysis of this compound readily induced calcium transients. rupress.org This suggests that while a functional InsP3-receptor system exists in developing muscle cells, it does not appear to significantly affect global calcium levels related to contraction in mature mammalian skeletal muscle fibers. rupress.org The primary mechanism for calcium release in adult skeletal muscle remains the mechanical coupling of dihydropyridine (B1217469) receptors and ryanodine (B192298) receptors.

Smooth Muscle Mechanistic Studies

Elucidation of Cellular Proliferation and Apoptosis Pathways

InsP3-mediated calcium signaling is a critical regulator of cell fate, influencing both proliferation and programmed cell death (apoptosis). mdpi.comphysiology.org The use of a cell-permeant this compound ester has been a breakthrough in studying these long-term cellular responses. nih.gov This molecule can diffuse into intact cells and accumulate in the cytosol, allowing for the controlled generation of InsP3 and subsequent calcium signals upon UV illumination. nih.gov

Research using this tool has revealed that the frequency of calcium oscillations, rather than just the total amount of released calcium, is crucial for downstream effects like gene expression. nih.govelifesciences.org In one key study, releasing an InsP3 analogue from its caged form with repetitive light flashes at one-minute intervals was significantly more effective at stimulating gene expression via the Nuclear Factor of Activated T-cells (NFAT) than delivering the same total amount as a single pulse or a slow, sustained release. nih.gov Since NFAT and other calcium-sensitive transcription factors regulate genes involved in proliferation, this demonstrates how this compound can be used to probe the temporal coding of calcium signals. nih.gov

The InsP3 receptor (InsP3R) itself is a focal point for apoptosis regulation. It interacts with anti-apoptotic proteins like Bcl-2. physiology.org Dysregulation of InsP3R-mediated calcium release from the endoplasmic reticulum (ER) is linked to both resistance to apoptosis and the promotion of proliferation in cancer cells. mdpi.comphysiology.org this compound allows for the precise initiation of calcium release from the ER, helping to untangle the complex interplay between InsP3R signaling, mitochondrial calcium uptake, and the activation of apoptotic pathways.

Investigation of Secretion Processes

In secretory cells, such as pancreatic acinar cells, agonist stimulation evokes complex spatiotemporal patterns of calcium signals that are essential for regulating the release of enzymes and other substances. nih.govnih.gov this compound has been invaluable for deconstructing how these intricate calcium signals are generated. nih.gov

By using rapid, high-sensitivity calcium imaging combined with spot photolysis of this compound, researchers can release InsP3 in highly localized regions within a single cell and observe the immediate consequences. nih.govnih.gov Studies in mouse pancreatic acinar cells revealed that the secretory (apical) pole is consistently more sensitive to InsP3 than the basal pole. nih.gov Spot uncaging in the apical region reliably elicited a rapid, dose-dependent calcium release. In contrast, uncaging in the basal pole required higher InsP3 concentrations to evoke a response, and in some cells, no active release occurred at all. nih.gov This demonstrated that active sites of rapid calcium release have a lower functional affinity for InsP3 in the basal region and are more sparsely distributed. nih.gov This differential sensitivity explains why physiological calcium waves are typically initiated in the apical pole and then propagate across the cell, a crucial feature for polarized secretion. nih.gov

Analysis of Fertilization Wave Propagation in Oocytes

Fertilization is initiated by a wave of calcium that sweeps across the egg, a phenomenon triggered by the fusion of sperm and oocyte. This calcium wave is essential for activating the oocyte, leading to cortical granule exocytosis and the resumption of the cell cycle. The InsP3 pathway is known to be central to this process. The use of microinjected this compound has been pivotal in confirming the mechanism of this activation. oup.comresearchgate.netoup.com

By photolytically releasing InsP3 from this compound at the periphery of a human oocyte, researchers can trigger a calcium wave that propagates across the cell, faithfully mimicking the natural fertilization wave. oup.comoup.com These experiments have yielded precise quantitative data on the nature of this wave.

| Parameter | Value |

| Baseline [Ca²⁺] | ~100 nmol/l |

| Peak [Ca²⁺] after InsP3 release | ~220 - 300 nmol/l |

| Wave Propagation Speed | 19.3 ± 1.5 µm/s |

| Recovery Time Constant | 34 ± 9 s |

This table presents key characteristics of the calcium wave induced by photolytic release of InsP3 in human oocytes, demonstrating its similarity to the physiological fertilization wave. oup.comresearchgate.netoup.com

Crucially, when oocytes were co-injected with this compound and a specific function-blocking antibody against the type I InsP3 receptor (InsP3R1), the photolytic release of InsP3 failed to generate a calcium response. oup.comoup.com Furthermore, oocyte activation events, such as cortical granule exocytosis and progression to anaphase, were completely blocked in these antibody-injected oocytes. oup.com These experiments provide direct evidence that the type I InsP3 receptor is the functional channel responsible for releasing the calcium that constitutes the fertilization wave and triggers oocyte activation. oup.com

Studies of Neuronal Excitability and Synaptic Plasticity

In the central nervous system, InsP3-mediated calcium release from internal ER stores plays a critical role in modulating neuronal firing properties (excitability) and the strength of connections between neurons (synaptic plasticity). nih.govmdpi.comjneurosci.org this compound allows for the direct activation of InsP3 receptors in a target neuron, enabling the study of its causal role in these processes. jneurosci.org

In rat hippocampal CA1 pyramidal neurons, a region critical for memory, uncaging InsP3 with a flash of light induces a large, transient rise in intracellular calcium. jneurosci.org This event was shown to be sufficient to induce a long-lasting enhancement of synaptic transmission, a form of plasticity known as LTPIP3. jneurosci.org This enhancement was occluded by LTP induced by cholinergic agonists, suggesting they share a common signaling pathway. jneurosci.org

Furthermore, the inclusion of InsP3 in a recording pipette, which allows for sustained activation of InsP3 receptors, was found to induce a persistent reduction in the input resistance of neurons. nih.gov This form of plasticity, known as intrinsic plasticity, alters how a neuron integrates synaptic inputs. Mechanistic studies revealed that this InsP3-induced plasticity was dependent on the release of calcium through InsP3 receptors, the influx of calcium through NMDA receptors, and the activation of the protein kinase A (PKA) pathway. nih.gov These findings, made possible by this compound, delineate a causal role for InsP3R activation in adapting neuronal response dynamics, which is fundamental to neural coding and homeostasis. nih.gov

Research into Gene Expression Regulation by Calcium Signaling Frequency

The frequency of intracellular calcium ([Ca²⁺]i) oscillations serves as a critical signaling mechanism, encoding information that can selectively regulate downstream cellular processes, including the expression of specific genes. The development of photolabile "caged" derivatives of inositol (B14025) 1,4,5-trisphosphate (InsP₃) has been instrumental in elucidating this frequency-dependent regulation. By loading cells with a membrane-permeant caged InsP₃ ester, researchers can bypass cell surface receptors and, with precisely timed flashes of ultraviolet light, trigger the release of InsP₃ at controlled frequencies. nih.govsichem.de This uncaging of InsP₃ induces the release of Ca²⁺ from the endoplasmic reticulum, generating artificial [Ca²⁺]i oscillations that mimic physiological signals and allow for the systematic study of their effect on gene expression. nih.govrupress.orgnih.gov

Seminal research in this area has demonstrated that the transcriptional machinery of the cell can decode the frequency of [Ca²⁺]i spikes. nih.govumd.edu Studies using caged InsP₃ have shown that both the efficiency and specificity of gene expression are highly dependent on the frequency of Ca²⁺ oscillations. umd.edunih.gov For instance, in one key study, releasing the same total amount of an InsP₃ analogue through repetitive light flashes yielded significantly different levels of gene expression depending on the interval between flashes. nih.gov The expression of a reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) was maximized when Ca²⁺ spikes were induced at approximately 1-minute intervals. nih.govnih.govucsd.edu Frequencies that were either faster (0.5-minute intervals) or slower (≥2-minute intervals), as well as a single large pulse or a slow, sustained Ca²⁺ elevation, were all less effective. nih.govucsd.edu

This frequency sensitivity allows for the differential activation of various transcription factors. Research combining the use of caged InsP₃ and other "calcium clamp" techniques has revealed that different transcription factors have distinct frequency requirements for their activation. umd.edubiologists.com

NFAT (Nuclear Factor of Activated T-cells) and Oct/OAP are sensitive to high-frequency Ca²⁺ oscillations. umd.edu Their activation diminishes sharply as the period between oscillations increases beyond 400 seconds. umd.edu

NF-κB (Nuclear Factor kappa B) , in contrast, can be activated by both high and low-frequency oscillations. umd.edubiologists.com Its activation is sustained even at oscillation periods as long as 1,800 seconds. umd.edu

The following table summarizes key research findings on the frequency-dependent regulation of gene expression using controlled Ca²⁺ oscillations, often facilitated by caged InsP₃.

| Transcription Factor(s) | Experimental System | Key Finding | Reference(s) |

| NFAT | Jurkat T-cells with cell-permeant caged InsP₃ ester | Gene expression is optimized at a Ca²⁺ spike frequency corresponding to 1-minute intervals. | nih.gov |

| NFAT, Oct/OAP, NF-κB | Jurkat T-cells with "calcium clamp" method | High-frequency oscillations activate all three transcription factors; low-frequency oscillations selectively activate NF-κB. | umd.edu |

| NF-κB | Vascular endothelial cells | The frequency of [Ca²⁺]i oscillations dually regulates histamine-induced NF-κB transcriptional activation. | biologists.com |

| NFAT | BHK cells with GFP-NFAT | The efficiency of NFAT nuclear translocation is dependent on the frequency of Ca²⁺ pulses, with intervals of 1.5 to 3 minutes being more efficient than continuous stimulation. | nih.gov |

| NF-κB | Human bronchial epithelial cells | The cumulative Ca²⁺ spike duration (CSD), which is modulated by oscillation frequency, is a key determinant of NF-κB transcriptional activity. | biologists.com |

Computational and Theoretical Frameworks for Caged Insp3 Studies

Kinetic Modeling of InsP3 Receptor Activity and Conformational States

Kinetic models are crucial for understanding the complex, multi-state behavior of the InsP3 receptor, a channel regulated by both InsP3 and Ca2+. The rapid, localized release of InsP3 from its caged precursors provides precise experimental data to inform and constrain these models.

A foundational model in this field is the DeYoung-Keizer model, which posits that the InsP3R is a tetrameric channel with four independent subunits. frontiersin.org Each subunit is described as having a binding site for InsP3, an activating Ca2+ binding site, and an inactivating Ca2+ binding site. frontiersin.org For the channel to open, a minimum of three of these subunits must be in an activated state, having bound both InsP3 and activating Ca2+. frontiersin.org This model successfully replicates the characteristic bell-shaped curve of InsP3R open probability in response to varying cytosolic Ca2+ concentrations.

Further research has led to the development of more nuanced models. The concept of "modal gating" suggests that the InsP3R can switch between distinct gating modes, each with different sensitivities to Ca2+ and InsP3. nih.gov This modal switching has been identified as a primary mechanism for the physiological regulation of InsP3R activity. researchgate.net Experiments utilizing the photolysis of caged InsP3 have been pivotal in studying the time-dependent inactivation of the InsP3R, offering critical data for modeling receptor desensitization. researchgate.netnih.gov

More complex models incorporate a hierarchical regulation of the InsP3R, moving beyond simple sequential binding to consider cooperative interactions between the channel's subunits. nih.gov These advanced models aim to provide a more accurate depiction of receptor activation and inactivation. nih.gov The precise control over ligand concentration and timing provided by this compound experiments continues to be essential for the validation and refinement of these sophisticated kinetic models. elifesciences.orgresearchgate.net

Biophysical Models of Intracellular Calcium Dynamics and Wave Propagation

The localized release of Ca2+ through InsP3Rs can initiate a regenerative wave of Ca2+ that propagates across the cell. Biophysical models, validated with data from this compound experiments, have been key to understanding the mechanisms behind the initiation and propagation of these waves.

These models often treat the cell as a continuous medium where Ca2+ can diffuse and be buffered. The endoplasmic reticulum is modeled as a Ca2+ store containing InsP3Rs and SERCA pumps for Ca2+ reuptake. The photolytic release of InsP3 at a specific cellular location triggers a local Ca2+ increase, which then diffuses and activates adjacent InsP3Rs, leading to a propagating wave.

A central concept in these models is the "fire-diffuse-fire" mechanism, where wave propagation is sustained by the sequential activation of InsP3Rs. researchgate.netroyalsocietypublishing.org The characteristics of the wave, such as its speed and amplitude, are influenced by factors like InsP3 concentration, the density and distribution of InsP3Rs, cytosolic Ca2+ buffering capacity, and SERCA pump activity. conicet.gov.arplos.org

More advanced biophysical models incorporate the stochastic nature of InsP3R channel gating, which gives rise to elementary Ca2+ release events known as "puffs" and "blips." nih.govulb.be These stochastic models can simulate the transition from localized, random Ca2+ events to global, deterministic Ca2+ waves as the InsP3 concentration increases. researchgate.net The use of this compound is crucial for studying these elementary events, as it allows for the controlled generation of the low InsP3 concentrations necessary for their observation. researchgate.netroyalsocietypublishing.org

Simulation of Spatiotemporal Calcium Events in Complex Cellular Geometries

The intricate spatial organization of a cell significantly influences the characteristics of intracellular Ca2+ signals. To investigate this, computational models incorporating realistic cellular geometries have been developed. These models explore how the distribution of the endoplasmic reticulum, the localization of InsP3Rs, and the presence of diffusion barriers shape spatiotemporal Ca2+ patterns.

These simulations often utilize numerical methods like the finite element method to solve the reaction-diffusion equations governing Ca2+ dynamics in three dimensions. frontiersin.orgresearchgate.net By integrating detailed morphological data from imaging techniques, these models can create highly realistic representations of the cellular environment. capes.gov.br

The combination of these detailed simulations with this compound experiments allows researchers to probe how the location of InsP3 release affects the subsequent Ca2+ signal. For instance, simulations have demonstrated that localized InsP3 release near a cluster of InsP3Rs is more effective at initiating a global Ca2+ wave than a uniform increase in InsP3 concentration. semanticscholar.org

These models are also employed to study the role of cellular microdomains, such as the restricted spaces between the endoplasmic reticulum and the plasma membrane, in shaping Ca2+ signals. biorxiv.orgresearchgate.net The precise spatial control offered by this compound photolysis is invaluable for investigating the function of these specialized signaling domains. nih.gov

Integration of Computational Models with Experimental Data for Parameter Inference

A significant challenge in computational biology is determining the numerous parameters that define a model. The integration of computational models with experimental data from this compound studies provides a robust method for parameter inference and model validation.

By fitting the output of a computational model to experimental data, it is possible to estimate the values of unknown parameters, a process often termed "inverse modeling." semanticscholar.org This allows for a quantitative characterization of the system, including parameters such as ligand binding affinities of the InsP3R, the Ca2+ diffusion coefficient, and the density of InsP3Rs. semanticscholar.org Bayesian parameter inference is one statistical method used to obtain distributions of parameter values from single-cell data. nih.gov

The high-resolution spatiotemporal data obtained from experiments using this compound and fluorescent Ca2+ indicators are particularly well-suited for this purpose. plos.orgsemanticscholar.org For example, the kinetics of the rise and fall of the Ca2+ signal following InsP3 uncaging can be used to constrain the parameters of an InsP3R kinetic model. plos.org

Advanced Caged Insp3 Derivatives and Emerging Methodologies

Synthesis of Photolabile InsP3 Analogs with Modified Caging Groups

The earliest and most common photolabile protecting groups (PPGs), or "cages," for InsP3 were based on the o-nitrobenzyl scaffold. citeab.comfishersci.cascholasticahq.com While effective, these traditional cages have limitations, such as requiring UV light for photolysis, which can be damaging to cells, and exhibiting relatively slow release rates. citeab.com To overcome these issues, research has focused on synthesizing InsP3 analogs with modified and novel caging groups.

One key area of development has been the creation of cages that can be cleaved by lower-energy, visible light, or by two-photon excitation using infrared light. uni.lu This reduces phototoxicity and allows for deeper tissue penetration. Examples of these next-generation caging groups include:

1-(2-Nitrophenyl)ethyl (NPE) group : This modification of the classic nitrobenzyl cage involves esterification of the phosphate (B84403) residues of InsP3. fishersci.com Studies have shown that NPE-caged InsP3 releases InsP3 with high quantum yields (around 0.65) and rapid release kinetics upon photolysis. fishersci.com

p-Hydroxyphenacyl (pHP) group : The pHP cage is a promising alternative to nitrobenzyl derivatives. citeab.comnih.gov It offers features like a distinct rearrangement mechanism upon photoactivation, high chemical yields of the released product, and solubility in aqueous media. nih.gov

Coumarin-based groups : These cages are notable for their large two-photon absorption cross-sections, making them highly efficient for two-photon uncaging experiments. nih.gov This allows for highly localized, sub-femtoliter uncaging, providing exceptional spatial and temporal control over InsP3 release. nih.gov

The choice of caging group affects several key parameters, which are critical for designing experiments to probe the fast kinetics of InsP3 receptor activation.

| Caging Group Type | Typical Activation | Key Advantages | Research Application |

| o-Nitrobenzyl (NB) | UV Light | Well-established, versatile for many functional groups. scholasticahq.com | General studies of InsP3-mediated signaling. citeab.com |

| 1-(2-Nitrophenyl)ethyl (NPE) | UV Light | High quantum yield, rapid release rates. fishersci.com | Kinetic studies of InsP3 receptor activation. fishersci.com |

| p-Hydroxyphenacyl (pHP) | UV/Visible Light | High chemical yield, unique release mechanism. nih.gov | Probing enzyme catalysis and neurobiology. nih.gov |

| Coumarin-based | Visible Light / Two-Photon (IR) | High two-photon efficiency, reduced phototoxicity. nih.gov | High-resolution spatial and temporal studies in living tissue. nih.gov |

Development of Membrane-Permeable Caged InsP3 Variants for Whole-Cell Studies

A major challenge in studying intracellular signaling is delivering charged molecules like InsP3 across the cell's plasma membrane. To address this, researchers have developed membrane-permeable versions of this compound, often denoted with a "/PM" suffix. nih.govnih.gov These variants are chemically modified to temporarily mask the negative charges of the phosphate groups, rendering the molecule lipophilic and able to diffuse into intact cells. uni.lunih.gov

The most common strategy involves esterification of the phosphate groups with acetoxymethyl (AM) esters. nih.gov A prominent example is ci-IP3/PM , a caged, cell-permeable InsP3 derivative. nih.govnih.gov The synthesis of this compound is a multi-step process starting from myo-inositol. nih.gov Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups, regenerating the charged phosphate groups. nih.govnih.gov This effectively traps the this compound analog within the cytosol, where it accumulates without activating InsP3 receptors. nih.govfishersci.com

Subsequent exposure to a pulse of UV light cleaves the caging group, rapidly releasing the active InsP3 analog. nih.gov This technique allows for precise temporal and spatial control over InsP3 signaling in populations of unpermeabilized cells. nih.govuni-freiburg.de Research using these membrane-permeant variants has demonstrated that the frequency of Ca²⁺ spikes, controlled by photoreleased InsP3, can optimize downstream effects like gene expression. nih.govnih.gov This approach has proven invaluable for studying physiological processes in intact biological systems, from cell lines to acute brain slices. nih.govnih.gov

Integration with Genetically Encoded Calcium Indicators for Multicomponent Sensing

To fully dissect the InsP3 signaling pathway, it is essential to both trigger the signal and visualize its immediate downstream consequence: the release of calcium (Ca²⁺). A powerful and increasingly common methodology involves the integration of this compound with genetically encoded calcium indicators (GECIs). nih.gov

GECIs, such as the popular GCaMP family of fluorescent protein sensors, are engineered proteins that exhibit an increase in fluorescence upon binding to Ca²⁺. nih.govwikipedia.org These indicators can be genetically targeted to specific cell types or even subcellular compartments, offering high specificity. tocris.com

By co-loading cells with a membrane-permeable this compound and expressing a GECI, researchers can create a powerful all-optical system for stimulus and detection. nih.gov A light pulse of a specific wavelength is used to uncage InsP3, initiating the signaling cascade. uni-freiburg.de The resulting change in intracellular Ca²⁺ concentration is then detected as a change in the fluorescence of the GECI, which can be imaged using microscopy. nih.gov

This dual-component approach offers several advantages:

Precise Correlation : It allows for the direct correlation of a defined InsP3 stimulus with the resulting spatiotemporal patterns of Ca²⁺ signaling, such as elementary "puffs" and global waves. wikipedia.org

Single-Cell Resolution : The combination of focused photolysis and targeted GECI expression enables the study of signaling dynamics within a single, identified cell in a complex tissue. nih.gov

Kinetic Analysis : It facilitates the study of the kinetic properties of InsP3 receptor activation and the subsequent Ca²⁺ release from intracellular stores. nih.gov

This integrated methodology has been instrumental in exploring how InsP3-mediated Ca²⁺ signals are initiated, propagated, and terminated, providing critical insights into the complex "language" of cellular calcium signaling. uni-freiburg.dewikipedia.org

Experimental Considerations and Limitations in Caged Insp3 Research

Challenges in Achieving Precise Spatiotemporal Control in Heterogeneous Environments